Cas no 2168252-81-9 (tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate)

Tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its key structural features include a Boc-protected amino group and a trifluoromethyl substituent, enhancing reactivity and stability in synthetic pathways. The Boc group facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in bioactive molecules. This compound is commonly employed in the synthesis of piperidine-based scaffolds, offering a balance of steric and electronic properties for drug discovery. Its high purity and well-defined stereochemistry make it a reliable building block for complex molecular architectures.
tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate structure
2168252-81-9 structure
Product Name:tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate
CAS No:2168252-81-9
MF:C11H19F3N2O2
MW:268.275973558426
CID:5683381
PubChem ID:138108587
Update Time:2025-11-02

tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-amino-2-(trifluoromethyl)-, 1,1-dimethylethyl ester
    • EN300-25668667
    • 2168252-81-9
    • tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate
    • Inchi: 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(15)6-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3
    • InChI Key: ZERXRKSZKSSAJU-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(N)CC1C(F)(F)F

Computed Properties

  • Exact Mass: 268.13986234g/mol
  • Monoisotopic Mass: 268.13986234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.6Ų

Experimental Properties

  • Density: 1.190±0.06 g/cm3(Predicted)
  • Boiling Point: 282.7±40.0 °C(Predicted)
  • pka: 9.56±0.40(Predicted)

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Additional information on tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate

Comprehensive Guide to tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2168252-81-9)

tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2168252-81-9) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound, featuring a piperidine core with trifluoromethyl and tert-butyl carbamate functional groups, has gained significant attention due to its unique structural properties and versatile applications. Researchers and industry professionals frequently search for tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate synthesis, CAS 2168252-81-9 applications, and piperidine derivatives in drug discovery, making it a trending topic in modern chemistry.

The molecular structure of tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate includes a six-membered piperidine ring, which is a common scaffold in bioactive molecules. The presence of the trifluoromethyl group (-CF3) enhances the compound's lipophilicity and metabolic stability, key factors in medicinal chemistry. Additionally, the tert-butyloxycarbonyl (Boc) protecting group makes this compound particularly valuable in peptide synthesis and intermediate preparation. Recent studies highlight its role in developing kinase inhibitors and central nervous system (CNS) drugs, addressing current demands for neurodegenerative disease treatments.

In pharmaceutical applications, CAS 2168252-81-9 serves as a crucial intermediate for constructing complex molecules. Its amino and carboxylate functionalities allow for further derivatization, enabling the synthesis of targeted therapeutics. For instance, researchers exploring fluorinated piperidine analogs often utilize this compound due to its balanced reactivity and stability. The growing interest in fluorine-containing drugs—a hot topic in 2024—has further amplified its relevance, as approximately 30% of newly approved drugs contain fluorine atoms.

The synthesis of tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step reactions, including reductive amination and Boc protection. Optimized protocols emphasize high yield and purity, critical for scaling up production. Analytical techniques like NMR spectroscopy and HPLC-MS are employed to verify its structural integrity. Industry professionals frequently search for piperidine building blocks for drug design and trifluoromethylated compound suppliers, reflecting its commercial importance.

From a market perspective, the demand for CAS 2168252-81-9 aligns with trends in precision medicine and small-molecule therapeutics. Its compatibility with parallel synthesis and combinatorial chemistry workflows makes it a preferred choice for high-throughput screening. Furthermore, the compound’s stability under various conditions ensures its utility in long-term storage and global shipping, addressing logistical needs in the chemical supply chain.

Environmental and safety considerations for tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate adhere to standard laboratory practices. While not classified as hazardous, proper handling with personal protective equipment (PPE) is recommended. Disposal should follow local regulations for organic waste, emphasizing its alignment with green chemistry principles—a priority for modern researchers.

In summary, tert-butyl 4-amino-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2168252-81-9) represents a pivotal tool in contemporary chemical research. Its structural features cater to evolving needs in drug discovery, material science, and agrochemical development. As the scientific community continues to explore fluorine’s role in bioactive molecules, this compound’s significance is poised to grow, offering innovative pathways for next-generation therapeutics.

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